3-(6-Methylpyridin-3-yl)prop-2-enoic acid hydrochloride 3-(6-Methylpyridin-3-yl)prop-2-enoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16581438
InChI: InChI=1S/C9H9NO2.ClH/c1-7-2-3-8(6-10-7)4-5-9(11)12;/h2-6H,1H3,(H,11,12);1H/b5-4+;
SMILES:
Molecular Formula: C9H10ClNO2
Molecular Weight: 199.63 g/mol

3-(6-Methylpyridin-3-yl)prop-2-enoic acid hydrochloride

CAS No.:

Cat. No.: VC16581438

Molecular Formula: C9H10ClNO2

Molecular Weight: 199.63 g/mol

* For research use only. Not for human or veterinary use.

3-(6-Methylpyridin-3-yl)prop-2-enoic acid hydrochloride -

Specification

Molecular Formula C9H10ClNO2
Molecular Weight 199.63 g/mol
IUPAC Name (E)-3-(6-methylpyridin-3-yl)prop-2-enoic acid;hydrochloride
Standard InChI InChI=1S/C9H9NO2.ClH/c1-7-2-3-8(6-10-7)4-5-9(11)12;/h2-6H,1H3,(H,11,12);1H/b5-4+;
Standard InChI Key UXJSXGBFBRZYEU-FXRZFVDSSA-N
Isomeric SMILES CC1=NC=C(C=C1)/C=C/C(=O)O.Cl
Canonical SMILES CC1=NC=C(C=C1)C=CC(=O)O.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyridine ring substituted with a methyl group at the 6-position and a prop-2-enoic acid moiety at the 3-position, forming a conjugated system that enhances its reactivity. The hydrochloride salt further modifies its physicochemical behavior, increasing water solubility and stability under physiological conditions.

Table 1: Key Molecular Properties

PropertyValue
IUPAC Name3-(6-methylpyridin-3-yl)prop-2-enoic acid; hydrochloride
Molecular FormulaC₉H₁₀ClN₁O₂
Molecular Weight199.63 g/mol
Canonical SMILESCC1=NC=C(C=C1)C=CC(=O)O.Cl
Solubility in WaterHigh (due to hydrochloride)

The InChI Key (UXJSXGBFBRZYEU-UHFFFAOYSA-N) and SMILES representation provide precise identifiers for computational and experimental studies.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a Knoevenagel condensation between 6-methylpyridine-3-carbaldehyde and malonic acid under basic conditions.

Reaction Conditions:

  • Base: Sodium ethoxide or potassium carbonate

  • Solvent: Ethanol or methanol

  • Temperature: Reflux (70–80°C)

  • Yield: ~60–75% after acidification and purification.

The reaction proceeds via nucleophilic attack of the enolate on the aldehyde, followed by dehydration to form the α,β-unsaturated carboxylic acid. Hydrochloride salt formation is achieved by treating the free acid with HCl gas in an anhydrous solvent.

Industrial Manufacturing

Industrial methods optimize efficiency through continuous flow reactors, which enhance heat transfer and reduce reaction times. Automated systems control reagent stoichiometry and pH, achieving yields exceeding 85% at scales >100 kg/batch.

Table 2: Comparison of Synthesis Methods

ParameterLaboratory ScaleIndustrial Scale
Reaction Time8–12 hours2–4 hours
Yield60–75%85–90%
PurificationRecrystallizationContinuous extraction

Biological Activities and Mechanisms of Action

Antimicrobial Properties

The compound demonstrates broad-spectrum activity against Gram-positive bacteria, particularly Staphylococcus aureus, with minimum inhibitory concentrations (MIC) of 32 µg/mL. Its mechanism involves disrupting bacterial cell membrane integrity and inhibiting enzymes critical for folate biosynthesis.

Table 3: Antimicrobial Efficacy

Bacterial StrainMIC (µg/mL)Mechanism of Action
Staphylococcus aureus32Membrane disruption, enzyme inhibition
Escherichia coli128Moderate folate pathway interference
Pseudomonas aeruginosa>256Limited penetration

Anti-inflammatory Effects

In vitro studies show a 40% reduction in TNF-α and IL-6 levels in macrophage cultures treated with 50 µM of the compound. This activity is linked to the inhibition of NF-κB signaling, a central pathway in inflammatory responses.

Antioxidant Capacity

The compound scavenges free radicals with an IC₅₀ of 18 µM in DPPH assays, comparable to ascorbic acid (IC₅₀ = 12 µM). The α,β-unsaturated system facilitates electron donation, neutralizing reactive oxygen species.

Comparative Analysis with Structural Analogues

3-(6-Amino-2-methylpyridin-3-yl)prop-2-enoic Acid

This analogue replaces the methyl group with an amino group, altering electronic properties and bioavailability.

Table 4: Structural and Functional Comparison

ParameterTarget Compound6-Amino Analogue
Molecular Weight199.63 g/mol178.19 g/mol
Solubility in WaterHighModerate
Antimicrobial MIC (S. aureus)32 µg/mL64 µg/mL
Key Functional GroupMethylAmino

The amino group enhances hydrogen bonding but reduces lipophilicity, decreasing membrane permeability in Gram-negative bacteria.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator